B-Raf Potency and Selectivity vs. Pan-Kinase Inhibitors
SB-590885 demonstrates exceptionally high potency for B-Raf kinase, with a Ki of 0.16 nM in cell-free assays [1]. This potency is coupled with an 11-fold selectivity for B-Raf over the closely related isoform c-Raf (Ki of 1.72 nM), a feature not observed with broader spectrum inhibitors [1]. In contrast, the multi-kinase inhibitor sorafenib (BAY43-9006) inhibits multiple kinases with IC50 values ranging from 15 nM to 150 nM, and it stabilizes B-Raf in an inactive conformation, a mechanism distinct from SB-590885's active-state stabilization [2].
| Evidence Dimension | Kinase Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Ki = 0.16 nM (B-Raf); Ki = 1.72 nM (c-Raf) |
| Comparator Or Baseline | Sorafenib (BAY43-9006): IC50 values for various kinases range from 15-150 nM; inhibits both Raf isoforms and other kinases non-selectively. |
| Quantified Difference | SB-590885 shows an 11-fold selectivity for B-Raf over c-Raf, whereas sorafenib shows no such selectivity and targets a broader kinase panel. |
| Conditions | Cell-free kinase assay using recombinant human B-Raf and c-Raf proteins. |
Why This Matters
This high potency and narrow selectivity profile minimizes off-target effects, making SB-590885 the preferred tool for specifically interrogating B-Raf-dependent signaling without confounding inhibition of c-Raf or other kinases.
- [1] BindingDB. (2024). BDBM50457452 SB-590885. University of California, San Diego. View Source
- [2] PDBe. (2006). Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885. Protein Data Bank in Europe, 2FB8. View Source
